molecular formula C19H24O3 B13884335 (1R)-2-methyl-4-oxo-3-prop-2-yn-1-ylcyclopent-2-en-1-yl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate

(1R)-2-methyl-4-oxo-3-prop-2-yn-1-ylcyclopent-2-en-1-yl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate

Cat. No.: B13884335
M. Wt: 300.4 g/mol
InChI Key: SMKRKQBMYOFFMU-USXIJHARSA-N
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Description

Prallethrin is a synthetic pyrethroid insecticide widely used for its potent insecticidal properties. It is commonly employed in household insecticides, particularly in liquid vaporizers designed to repel mosquitoes. Prallethrin is known for its rapid knockdown effect on insects, making it an effective solution for controlling various pests .

Preparation Methods

Prallethrin is synthesized through a series of chemical reactions involving cyclopent-2-en-1-yl esters. The synthetic route typically involves the esterification of 2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods involve large-scale synthesis using similar chemical routes, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Prallethrin undergoes various chemical reactions, including:

Mechanism of Action

Prallethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on voltage-gated sodium channels, causing prolonged depolarization of nerve cells. This leads to hyperexcitation, paralysis, and ultimately the death of the insect . The molecular targets include specific sodium channel subunits, and the pathways involved are critical for nerve signal transmission .

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

[(1R)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3/t14-,16+,17+/m0/s1

InChI Key

SMKRKQBMYOFFMU-USXIJHARSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@H]1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC#C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C

Origin of Product

United States

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